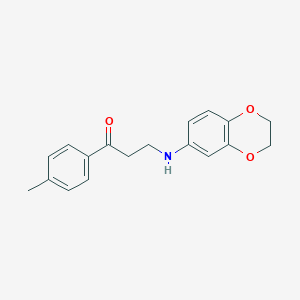

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone, also known as MDP2P or PMK, is an organic compound commonly used in scientific research. It is an intermediate for the synthesis of various compounds, most notably the psychoactive drug MDMA (ecstasy). MDP2P is a white crystalline solid with a melting point of 53-55°C and a boiling point of 206-208°C. It is soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Pharmacological Imaging and Safety Assessment

One study explored the pharmacological imaging and safety assessment of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), which is critical in multiple sclerosis and inflammatory diseases. The radiotracer showed promise in evaluating inflammation, with no adverse events observed, indicating its potential for clinical applications in inflammation monitoring (M. Brier et al., 2022).

Drug Metabolism and Disposition

Another study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic pathways and elimination mechanisms of pharmacologically active compounds. This research provides a framework for understanding the metabolic fate of complex molecules, which could be analogous to the metabolism of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanone in humans (C. Renzulli et al., 2011).

Environmental and Consumer Product Chemical Exposure

Research into the exposure to environmental phenols and parabens in pregnant women provides insight into the ubiquity and potential health impacts of synthetic compounds found in consumer products. Such studies could pave the way for investigating the environmental presence and effects of this compound and similar compounds (M. E. Mortensen et al., 2014).

Novel Antibiotic Compounds

Exploration of new antibiotic agents, such as the study on GSK2251052, a boron-containing antibiotic, underscores the importance of novel drug discovery in combating resistant bacterial infections. This research exemplifies the potential for developing new therapeutic agents from complex molecular structures, possibly including this compound (G. Bowers et al., 2013).

Toxicological Assessments

Toxicological assessments, such as those on the effects of MDMA, provide critical insights into the safety profiles of psychoactive substances. Understanding the physiological impact and metabolic pathways of such compounds is essential for assessing the potential risks and therapeutic benefits of new chemical entities, including this compound (S. Lester et al., 2000).

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-2-4-14(5-3-13)16(20)8-9-19-15-6-7-17-18(12-15)22-11-10-21-17/h2-7,12,19H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSHGJPHHKPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477334-31-9 |

Source

|

| Record name | 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)

![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)

![N'-[7-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2695246.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)

![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)

![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)